molecular formula C10H9IO4 B3184910 Methyl 4-acetoxy-3-iodobenzoate CAS No. 1131614-03-3

Methyl 4-acetoxy-3-iodobenzoate

Cat. No.: B3184910
CAS No.: 1131614-03-3
M. Wt: 320.08 g/mol
InChI Key: IGELHTCKLVEYLF-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-3-iodobenzoate (CAS: 1131614-03-3) is a substituted benzoate ester featuring an acetoxy group (–OAc) at the para position (C4) and an iodine atom at the meta position (C3) relative to the methyl ester (–COOCH₃) group . This compound is structurally significant in organic synthesis due to its dual functional groups, which enable diverse reactivity patterns. The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the acetoxy group can undergo hydrolysis to yield phenolic derivatives or serve as a protecting group in multistep syntheses.

Properties

CAS No.

1131614-03-3

Molecular Formula

C10H9IO4

Molecular Weight

320.08 g/mol

IUPAC Name

methyl 4-acetyloxy-3-iodobenzoate

InChI

InChI=1S/C10H9IO4/c1-6(12)15-9-4-3-7(5-8(9)11)10(13)14-2/h3-5H,1-2H3

InChI Key

IGELHTCKLVEYLF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉IO₄
  • Molecular Weight : 320.09 g/mol (calculated based on substituents)
  • Applications : Primarily used as an intermediate in pharmaceutical and agrochemical research, particularly in the development of iodinated aromatic scaffolds .

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between Methyl 4-acetoxy-3-iodobenzoate and its analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (C3, C4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound I, OAc C₁₀H₉IO₄ 320.09 Not reported Pharmaceutical intermediate
Methyl 4-hydroxy-3-iodobenzoate I, OH C₈H₇IO₃ 278.04 Not reported Precursor for phenolic derivatives
Methyl 4-amino-3-iodobenzoate I, NH₂ C₈H₈INO₂ 277.06 86–91 Agrochemical synthesis
Methyl 4-iodobenzoate I, H C₈H₇IO₂ 262.05 Not reported Cross-coupling reactions
Methyl 3-iodo-4-propoxybenzoate I, OPr C₁₁H₁₃IO₃ 320.12 Not reported Polymer additives

Reactivity and Functional Group Influence

Acetoxy vs. Hydroxy Groups: this compound’s acetoxy group enhances stability compared to the phenolic –OH in Methyl 4-hydroxy-3-iodobenzoate. The latter is prone to oxidation or unwanted side reactions under acidic/basic conditions, limiting its utility in harsh reaction environments . Hydrolysis of the acetoxy group in the former yields Methyl 4-hydroxy-3-iodobenzoate, enabling modular synthesis of hydroxylated aromatics .

Amino vs. Acetoxy Substituents: Methyl 4-amino-3-iodobenzoate (m.p. 86–91°C) exhibits nucleophilic reactivity at the –NH₂ group, making it suitable for forming amide bonds or heterocycles in agrochemicals . In contrast, the acetoxy group in this compound is electrophilic, favoring acyl transfer or elimination reactions.

Iodine Positional Effects :

  • Methyl 4-iodobenzoate lacks substituents at C3, simplifying its use in cross-coupling reactions. However, the absence of a C3 functional group reduces its versatility compared to this compound, which offers two reactive sites .

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